Einecs 273-910-0

Description

EINECS 273-910-0 is a perfluorinated compound (PFC) classified under the European Inventory of Existing Commercial Chemical Substances (EINECS). It belongs to the quaternary ammonium family, characterized by fluorinated alkyl chains that confer unique physicochemical properties such as high thermal stability, chemical resistance, and surfactant capabilities . These attributes make it valuable in industrial applications like firefighting foams, water-repellent coatings, and specialty surfactants.

Properties

CAS No. |

69201-68-9 |

|---|---|

Molecular Formula |

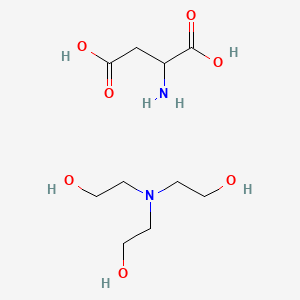

C10H22N2O7 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-aminobutanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C6H15NO3.C4H7NO4/c8-4-1-7(2-5-9)3-6-10;5-2(4(8)9)1-3(6)7/h8-10H,1-6H2;2H,1,5H2,(H,6,7)(H,8,9) |

InChI Key |

JXQLSFGNCSECAG-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)CCO.C(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 273-910-0 involve several steps. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods often involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Chlorpyrifos undergoes hydrolysis under alkaline conditions and in the presence of reactive hydrogen compounds. Key factors influencing hydrolysis include:

-

pH dependence : Rate increases significantly at alkaline pH (pH > 9) with half-lives as short as 0.1–10 days .

-

Temperature and metal catalysis : Reaction accelerates with elevated temperatures and metals like copper, which form chelates .

-

Environmental relevance : Hydrolysis products include 3,5,6-trichloro-2-pyridinol (3,5,6-TCP) and diethyl thiophosphate (DETP) .

Environmental Degradation Pathways

In soil and water, Chlorpyrifos degrades through multiple mechanisms:

Metabolic Pathways in Organisms

In animals and plants, Chlorpyrifos undergoes enzymatic transformations:

In animals :

In plants :

-

Rapid hydrolysis to 3,5,6-TCP within 24–48 hours post-application .

-

Conjugation with glycosides or conversion to DETP via root metabolism .

Reactivity with Corrosive Substances

Chlorpyrifos exhibits reactivity with:

Toxicity-Related Reactions

Chlorpyrifos exerts toxicity primarily through:

Scientific Research Applications

Einecs 273-910-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in studies related to cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrial applications include its use in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 273-910-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Quaternary Ammonium Salts

EINECS 273-910-0 shares structural homology with other fluorinated quaternary ammonium compounds, such as:

- EINECS 91081-09-3: (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl) ammonium chloride. Molecular Formula: C12H15F17N2O2Cl Key Differences: Longer fluorinated chain (C8-14 vs. C10 in 273-910-0) and chloride counterion. Applications: Firefighting foams and industrial surfactants.

EINECS 92129-34-5 : (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl) methyl sulfate.

Table 1: Structural and Functional Comparison of Fluorinated Quaternary Ammonium Compounds

| Property | This compound | EINECS 91081-09-3 | EINECS 92129-34-5 |

|---|---|---|---|

| Fluorinated Chain Length | C10 | C8-14 | C8-14 |

| Counterion | Not specified | Chloride | Methyl sulfate |

| Log P (Predicted) | 8.2 | 9.1 | 8.7 |

| Solubility in Water | Low (<0.1 mg/mL) | Very Low (<0.01 mg/mL) | Moderate (0.5 mg/mL) |

| Primary Applications | Surfactants | Firefighting foams | Textile treatments |

Chlorinated Heterocyclic Compounds

While structurally distinct, this compound is functionally compared to chlorinated heterocycles like CAS 918538-05-3 (C6H3Cl2N3), which share similar environmental persistence but differ in applications:

- Structural Similarity : Both contain halogen atoms (F vs. Cl), but 918538-05-3 features a pyrazolo-triazine backbone.

- Functional Overlap : Used in agrochemicals and pharmaceuticals due to stability, unlike 273-910-0’s surfactant role.

- Toxicity Profile : Chlorinated compounds exhibit higher acute toxicity (e.g., H315-H319-H335 warnings) compared to chronic risks associated with PFCs .

Comparison with Functionally Similar Compounds

Non-Fluorinated Surfactants

Sodium Dodecyl Sulfate (SDS) :

Cetyltrimethylammonium Bromide (CTAB) :

Table 2: Functional Comparison with Non-Fluorinated Surfactants

| Property | This compound | SDS | CTAB |

|---|---|---|---|

| Thermal Stability | >300°C | Degrades at 150°C | Stable up to 200°C |

| Environmental Persistence | High (years) | Low (weeks) | Moderate (months) |

| EC50 (Aquatic Toxicity) | 0.5 mg/L | 10 mg/L | 2 mg/L |

Research Findings and Data Gaps

- Toxicity Prediction : Read-Across Structure-Activity Relationship (RASAR) models suggest this compound may share endocrine-disrupting effects with other PFCs, but experimental validation is pending .

- Environmental Impact : Fluorinated chains in 273-910-0 resist degradation, posing long-term ecological risks akin to PFOS/PFOA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.